molecular formula C18H16N2O5 B4797901 methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate

methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate

Cat. No.: B4797901
M. Wt: 340.3 g/mol
InChI Key: IXTJWJPAUVLOHU-UHFFFAOYSA-N
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Description

Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a benzoate ester group and an oxadiazole ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Benzoate Ester: The oxadiazole intermediate is then coupled with methyl 4-bromobenzoate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis of Intermediates: The intermediates required for the synthesis, such as hydrazides and methyl 4-bromobenzoate, are produced in large quantities using optimized reaction conditions.

    Automated Reaction Systems: The coupling reactions are carried out in automated reactors to ensure consistent product quality and yield.

    Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities of the oxadiazole ring.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Agrochemicals: The compound is explored for its potential as a pesticide or herbicide, leveraging the bioactivity of the oxadiazole moiety.

Mechanism of Action

The mechanism of action of methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.

    Pathways Involved: The pathways affected by the compound include oxidative stress pathways, signal transduction pathways, and metabolic pathways, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-triazol-5-yl]benzoate: This compound has a triazole ring instead of an oxadiazole ring, which may result in different biological activities and applications.

    Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzoate: The presence of a thiadiazole ring introduces sulfur, which can alter the compound’s reactivity and bioactivity.

Uniqueness

Methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate is unique due to the specific combination of the oxadiazole ring and the benzoate ester group. This combination imparts distinct electronic properties and biological activities, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-22-14-9-8-13(10-15(14)23-2)16-19-17(25-20-16)11-4-6-12(7-5-11)18(21)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTJWJPAUVLOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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